2,2'-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole)
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Overview
Description
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is a complex organic compound that features a combination of thiophene, pyridine, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) typically involves multi-step organic reactions. One common approach is the condensation of 3,5-di(thiophen-2-yl)benzaldehyde with 2,6-diaminopyridine to form the core pyridine structure. This is followed by cyclization with dihydrooxazole derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or iodine (I₂) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler analog with two pyridine rings.
Thiophene-2-carboxaldehyde: Contains a single thiophene ring and is used in similar synthetic applications.
4,5-Dihydrooxazole: A core structure in the compound, used in various organic syntheses.
Uniqueness
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is unique due to its combination of thiophene, pyridine, and oxazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C25H19N3O2S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)-4-(3,5-dithiophen-2-ylphenyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H19N3O2S2/c1-3-22(31-9-1)18-11-16(12-19(13-18)23-4-2-10-32-23)17-14-20(24-26-5-7-29-24)28-21(15-17)25-27-6-8-30-25/h1-4,9-15H,5-8H2 |
InChI Key |
KDLZRYVVLPRUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC(=N2)C3=NCCO3)C4=CC(=CC(=C4)C5=CC=CS5)C6=CC=CS6 |
Origin of Product |
United States |
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